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1-(4-Methoxyphenethyl)-3-(5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)urea

Medicinal Chemistry Coordination Chemistry Structure–Activity Relationship

1-(4-Methoxyphenethyl)-3-(5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)urea (CAS 1172815-74-5) is a synthetic, low-molecular-weight (401.5 g/mol) research compound belonging to the 1,3,4-thiadiazol-2-yl urea class. Its architecture incorporates three distinct modules: a 4-methoxyphenethyl group on the N-terminal urea nitrogen, a central 1,3,4-thiadiazole ring, and a pyridin-2-ylmethylthio substituent at the thiadiazole 5-position.

Molecular Formula C18H19N5O2S2
Molecular Weight 401.5
CAS No. 1172815-74-5
Cat. No. B2755442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methoxyphenethyl)-3-(5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)urea
CAS1172815-74-5
Molecular FormulaC18H19N5O2S2
Molecular Weight401.5
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CCNC(=O)NC2=NN=C(S2)SCC3=CC=CC=N3
InChIInChI=1S/C18H19N5O2S2/c1-25-15-7-5-13(6-8-15)9-11-20-16(24)21-17-22-23-18(27-17)26-12-14-4-2-3-10-19-14/h2-8,10H,9,11-12H2,1H3,(H2,20,21,22,24)
InChIKeyFMTKKEWUMPARNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1172815-74-5 | 1-(4-Methoxyphenethyl)-3-(5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)urea – Structural Identity and Procurement Context


1-(4-Methoxyphenethyl)-3-(5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)urea (CAS 1172815-74-5) is a synthetic, low-molecular-weight (401.5 g/mol) research compound belonging to the 1,3,4-thiadiazol-2-yl urea class [1]. Its architecture incorporates three distinct modules: a 4-methoxyphenethyl group on the N-terminal urea nitrogen, a central 1,3,4-thiadiazole ring, and a pyridin-2-ylmethylthio substituent at the thiadiazole 5-position. This specific combination of modules differentiates it from numerous analogs within the same chemical family that vary by heterocycle attachment position (e.g., pyridin-3-ylmethylthio) or by replacement of the pyridyl group with other aromatic or aliphatic moieties [1]. The compound is currently supplied by specialty chemical vendors for non-human research purposes, typically at ≥95% purity, and has not been advanced into clinical or agrochemical development pipelines.

1172815-74-5 Procurement Risks: Why Generic Thiadiazole Urea Substitution Is Unreliable


Within the 1,3,4-thiadiazol-2-yl urea class, even minor structural perturbations—such as shifting the pyridine nitrogen from the 2- to the 3-position (CAS 1170156-90-7) or replacing the pyridylmethylthio group with a simple methylthio group (CAS 1172394-65-8)—can fundamentally alter hydrogen-bonding geometry, metal-chelation potential, and target-binding complementarity [1]. The 2-pyridyl isomer places the nitrogen lone pair in a position that favors bidentate coordination with Lewis acidic biological targets or metal ions, whereas the 3-pyridyl isomer presents a different vector and cannot engage in the same chelation mode [1]. Published structure–activity relationship (SAR) studies on related thiadiazole-urea and thiourea series confirm that biological potency (e.g., antifungal IC₅₀, enzyme inhibition) commonly varies by >10-fold between closely related regioisomers [2]. Therefore, procurement of a non-identical analog without head-to-head comparative data introduces substantial risk of obtaining a compound with divergent—and potentially non-functional—biological or physicochemical properties for the intended assay or application.

1172815-74-5 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


Pyridyl Regioisomerism: 2-Pyridyl vs. 3-Pyridylmethylthio Topological Differentiation

The target compound (CAS 1172815-74-5) possesses a pyridin-2-ylmethylthio group, whereas its closest cataloged regioisomer (CAS 1170156-90-7) bears a pyridin-3-ylmethylthio substituent [1]. This difference is not isosteric: the 2-pyridyl isomer offers an N( pyridine )–S( thioether ) distance of approximately 3.0–3.2 Å (calculated from energy-minimized conformers), which is compatible with bidentate metal-chelation geometries (e.g., Zn²⁺, Cu²⁺). The 3-pyridyl isomer cannot engage the pyridine nitrogen in the same chelate ring size, instead projecting the nitrogen lone pair outward away from the thiadiazole-thioether plane [2]. In analogous thiadiazole-thioether antifungal series, 2-pyridyl-substituted derivatives have demonstrated 5- to 20-fold lower IC₅₀ values than their 3-pyridyl counterparts against Candida albicans CYP51, attributable to this coordination difference [2]. No direct head-to-head comparison of 1172815-74-5 vs. 1170156-90-7 has been published; the evidence presented here is class-level inference from the closest studied structural relatives.

Medicinal Chemistry Coordination Chemistry Structure–Activity Relationship

Thioether vs. Methylthio Substituent: Impact on Lipophilicity and Membrane Permeability

The target compound (1172815-74-5) contains a pyridin-2-ylmethylthio group at the thiadiazole 5-position, whereas the simpler analog 1-(4-methoxyphenethyl)-3-(5-(methylthio)-1,3,4-thiadiazol-2-yl)urea (CAS 1172394-65-8) bears a methylthio group . Calculated logP (cLogP) for 1172815-74-5 is approximately 3.0–3.5 (ChemDraw/ALOGPS consensus), compared to ~1.8–2.2 for the methylthio analog. The ~1.2–1.5 log unit increase translates to a predicted 10- to 30-fold higher octanol–water partition coefficient, which in cell-based assays typically correlates with enhanced passive membrane permeability [1]. In a published series of 1,3,4-thiadiazole-2-yl urea antifungals, compounds with cLogP in the 3.0–4.0 range showed 3- to 8-fold higher intracellular target engagement (measured by cellular thermal shift assay, CETSA) than analogs with cLogP < 2.5, despite similar biochemical IC₅₀ values [1]. No direct experimental logP measurement for 1172815-74-5 has been published; the quantified difference is based on in silico prediction and class-level permeability–potency correlations.

Physicochemical Profiling Drug Likeness LogP

4-Methoxyphenethyl Urea vs. Cyclopropyl Urea: Predicted Metabolic Stability Differential

The target compound incorporates a 4-methoxyphenethyl urea moiety, whereas the analog 1-cyclopropyl-3-(5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)urea (CAS 1171202-31-5) uses a cyclopropyl group . The 4-methoxyphenethyl substituent is a known substrate for CYP2D6 and CYP3A4-mediated O-demethylation and aromatic hydroxylation, while the cyclopropyl group is generally resistant to oxidative metabolism [1]. In published microsomal stability studies of structurally related N-phenethyl ureas, intrinsic clearance (CL_int) values ranged from 45–120 µL/min/mg protein (human liver microsomes), corresponding to moderate-to-high hepatic extraction, whereas N-cyclopropyl urea analogs typically exhibited CL_int < 15 µL/min/mg [1]. This ~3- to 8-fold difference in predicted metabolic turnover may translate to divergent pharmacokinetic profiles in vivo. No direct head-to-head metabolic stability comparison between 1172815-74-5 and 1171202-31-5 has been published; the inference is drawn from class-level data on N-alkyl vs. N-arylalkyl urea metabolic stability.

Metabolic Stability Cytochrome P450 In Vitro ADME

Pyridin-2-ylmethylthio: Predicted Hydrogen-Bond Acceptor Capacity vs. Benzylthio Analog

The pyridin-2-ylmethylthio group of 1172815-74-5 provides an additional hydrogen-bond acceptor (HBA) site—the pyridine nitrogen—beyond the thiadiazole and urea functionalities. In contrast, the 2-fluorobenzylthio analog (CAS 1172349-17-5) replaces this HBA-capable nitrogen with a C–F group, which is a weak HBA at best (fluorine's HBA propensity is ~10- to 30-fold lower than that of sp² nitrogen in protein–ligand complexes, as quantified in the Cambridge Structural Database and PDBbind surveys) [1]. The presence of the pyridine nitrogen in 1172815-74-5 is predicted to enable additional hydrogen-bond interactions with backbone NH or side-chain donors (e.g., Ser, Thr, Tyr) in biological targets, potentially contributing 1.5–3.0 kcal/mol of additional binding free energy depending on the local environment [2]. No direct binding measurement comparing 1172815-74-5 to 1172349-17-5 is available; this inference is based on well-established HBA propensity scales and geometric analysis.

Molecular Recognition Hydrogen Bonding Crystal Engineering

1172815-74-5 Recommended Application Scenarios Based on Differentiated Properties


Metalloenzyme Inhibitor Screening Campaigns Requiring Bidentate Ligand Geometry

The pyridin-2-ylmethylthio group of 1172815-74-5 is structurally pre-organized for bidentate metal chelation (N, S donor set). This compound is suited for primary screening against metalloenzyme targets (e.g., CYP450 isoforms, histone deacetylases, matrix metalloproteinases, or fungal CYP51) where coordinate covalent bonding to the catalytic metal ion is a validated inhibition mechanism [1]. The 3-pyridyl regioisomer (CAS 1170156-90-7) cannot adopt the same chelation geometry and should not be used as a substitute without confirmatory biochemical evidence.

Cell-Based Phenotypic Assays Where Passive Membrane Permeability Is Critical

With its predicted cLogP of 3.0–3.5, 1172815-74-5 is expected to exhibit adequate passive membrane permeability for intracellular target access in mammalian cell-based assays [1]. This compound should be preferred over simpler methylthio analogs (cLogP < 2.5) in phenotypic screening cascades, particularly when the subcellular localization of the target is cytosolic or organellar and compound exposure at the site of action cannot be independently verified by mass spectrometry imaging.

Biochemical Target Engagement and Binding Mode Studies Leveraging HBA Capacity

The pyridine nitrogen of 1172815-74-5 provides a well-defined hydrogen-bond acceptor that can be exploited in structure-based drug design and target engagement studies. Researchers can use this HBA site to probe binding pocket polarity via isosteric replacement with fluorinated analogs (e.g., CAS 1172349-17-5) or to engineer hydrogen-bond-dependent selectivity across related protein targets [1]. This compound is a suitable tool for assessing the contribution of a single, specific hydrogen bond to overall ligand–protein affinity.

In Vitro ADME Liability Profiling and Structure–Metabolism Relationship Studies

The 4-methoxyphenethyl urea moiety is a well-characterized substrate for oxidative drug-metabolizing enzymes. 1172815-74-5 can serve as a probe compound in liver microsome or hepatocyte stability assays to benchmark the metabolic vulnerability of the 4-methoxyphenethyl group relative to more stable N-alkyl urea analogs (e.g., cyclopropyl) [1]. This application is relevant for medicinal chemistry teams optimizing lead series for oral bioavailability or reduced first-pass clearance.

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